1,4-环氧环己烷

描述

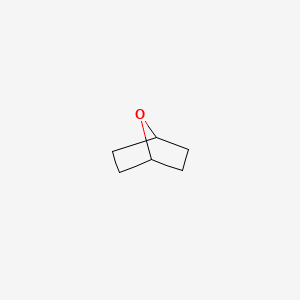

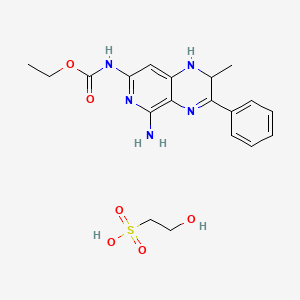

1,4-Epoxycyclohexane, also known as 7-Oxabicyclo[2.2.1]heptane, is a cycloaliphatic epoxide . It has the molecular formula C6H10O .

Synthesis Analysis

The synthesis of 1,4-Epoxycyclohexane can be achieved through the epoxidation of cyclohexene . The epoxidation can occur in a homogeneous reaction by peracids or heterogeneous catalysis (e.g., silver and molecular oxygen) . In industrial production, the heterogeneously catalyzed synthesis is preferred due to better atom economy, simpler separation of the product, and easier recycling of the catalyst .

Molecular Structure Analysis

The molecular structure of 1,4-Epoxycyclohexane consists of a six-membered ring with an oxygen atom, forming an epoxide group . The average molecular weight is 98.143 Da .

Chemical Reactions Analysis

The curing of commercial epoxy monomer 4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate ERL-4221 with 4-methylhexahydrophthalic anhydride in the absence of a catalyst was studied . By employing multivariate data analysis on the reaction spectra, the conversion could be analyzed spectroscopically .

Physical And Chemical Properties Analysis

1,4-Epoxycyclohexane is a colorless liquid with a density of 0.97 g/cm3 . It has a boiling point of 121.3±0.0 °C at 760 mmHg and a vapor pressure of 17.7±0.2 mmHg at 25°C . It is practically insoluble in water .

科学研究应用

Synthesis of Derivatives

7-Oxabicyclo[2.2.1]heptane is used in the synthesis of various derivatives. Many of these derivatives have interesting biological activity. The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Asymmetric Total Synthesis

7-Oxabicyclo[2.2.1]heptane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .

Polymerization

2-Methylidene-7-oxanorbornane, a derivative of 7-Oxabicyclo[2.2.1]heptane, has been used in radical-induced alkene polymerizations .

Bioactive Properties

7-Oxabicyclo[2.2.1]heptane derivatives are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive, for instance, as herbicides .

Anticapsin Analog

7-Oxabicyclo[4.1.0]heptan-2-one, a derivative of 7-Oxabicyclo[2.2.1]heptane, has been reported as an anticapsin analog. It was employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .

Epoxy Resin Applications

1,4-Epoxycyclohexane, another name for 7-Oxabicyclo[2.2.1]heptane, is used in the synthesis of high-performance cycloaliphatic epoxy resins. These resins have high resistance to UV degradation, low dielectric constants, high glass transition temperature, and lower viscosity than aromatic epoxy resins, making them suitable for outdoor applications, such as coatings for different substrates or for electrical insulating components .

安全和危害

1,4-Epoxycyclohexane is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

未来方向

The potential of carbon dioxide as a monomer along with the role of catalyst has been discussed . The existing technologies for developing polymers from carbon dioxide along with the future scope and applications have been portrayed . An emphasis has been laid on developing biodegradable polymers using greenhouse gas as the precursor with possible chemical routes and their limitations .

属性

IUPAC Name |

7-oxabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFNLSXQIGJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182189 | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Epoxycyclohexane | |

CAS RN |

279-49-2 | |

| Record name | 7-Oxabicyclo[2.2.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 7-oxabicyclo[2.2.1]heptane?

A1: The molecular formula of 7-oxabicyclo[2.2.1]heptane is C6H10O, and its molecular weight is 98.14 g/mol.

Q2: What spectroscopic techniques have been used to characterize 7-oxabicyclo[2.2.1]heptane?

A2: Several spectroscopic techniques have been employed to study 7-oxabicyclo[2.2.1]heptane and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and 1H NMR spectroscopy have been used to determine the structure and stereochemistry of various 7-oxabicyclo[2.2.1]heptane derivatives. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy has been employed to identify functional groups and study intramolecular interactions in 7-oxabicyclo[2.2.1]heptanes. [, ]

- Photoelectron (PE) Spectroscopy: PE spectroscopy has been used to investigate the interaction between oxygen lone-pair orbitals in specific 7-oxabicyclo[2.2.1]heptane derivatives. []

- Microwave Spectroscopy: The rotational spectra of 7-oxabicyclo[2.2.1]heptane and its complexes with HF and HCl have been studied using microwave spectroscopy to determine their structure. [, ]

Q3: Is 7-oxabicyclo[2.2.1]heptane stable under various conditions?

A3: 7-Oxabicyclo[2.2.1]heptane derivatives exhibit varied stability depending on the substituents and conditions. For example:

- Acidic Conditions: Some derivatives undergo acid-catalyzed rearrangements, including epoxide-ring opening and Wagner-Meerwein transpositions. The migratory aptitudes of substituents influence the product distribution. []

- Basic Conditions: Certain benzo-fused derivatives demonstrate greater stability under basic conditions compared to conventional linkers used in oligonucleotide synthesis. [, ]

Q4: Are there any known catalytic applications of 7-oxabicyclo[2.2.1]heptane derivatives?

A4: While 7-oxabicyclo[2.2.1]heptane itself might not be directly used as a catalyst, its derivatives have found application in chemical synthesis. Notably, gold(I)-catalyzed cycloisomerization of alkynediols, followed by a semi-pinacol rearrangement, allows for the regio- and stereoselective synthesis of various 7-oxabicyclo[2.2.1]heptanes. []

Q5: Have computational methods been used to study 7-oxabicyclo[2.2.1]heptane?

A5: Yes, computational chemistry plays a significant role in understanding 7-oxabicyclo[2.2.1]heptane and its derivatives:

- Density Functional Theory (DFT): DFT calculations have been used to determine thermodynamic properties like enthalpy of formation, entropy, and heat capacity of various 7-oxabicyclo[2.2.1]heptane derivatives. This information contributes to building group additivity parameters for these ring systems. [, ]

- Ab initio Calculations: These calculations have been performed to complement experimental data obtained from spectroscopic studies, particularly in understanding the structure and interactions of 7-oxabicyclo[2.2.1]heptane complexes. []

Q6: How do structural modifications of 7-oxabicyclo[2.2.1]heptane influence biological activity?

A6: Numerous studies have investigated the SAR of 7-oxabicyclo[2.2.1]heptane derivatives, especially in the context of their biological activity:

- Platelet Activating Factor (PAF) Antagonism: The stereochemistry of the 7-oxabicyclo[2.2.1]heptane system significantly impacts its PAF antagonistic activity. The diexo derivative exhibits potent antagonism. []

- Thromboxane A2 Receptor Antagonism: In a series of interphenylene 7-oxabicyclo[2.2.1]heptane derivatives, the position of the interphenylene ring substituent greatly influences their potency as thromboxane A2 antagonists. Ortho substitution proved to be optimal. Additionally, the length of the carboxyl side chain and the presence of specific functional groups played crucial roles in their activity and duration of action. [, ]

- Protein Phosphatase 5C (PP5C) Inhibition: Derivatives containing a 5-(3-amino)-propoxymethyl-(7-oxabicyclo[2.2.1]heptane) scaffold show promise as selective inhibitors of PP5C. []

- Anticancer Activity: N-substituted norcantharimide derivatives, incorporating lipophilic alkyl, alkyloxy, terpenyl, or terpenyloxy groups, demonstrated varied anticancer activities. The length and type of substituent significantly impacted the cytotoxicity and antiproliferative effects against different cancer cell lines. []

Q7: Are there any specific formulation strategies for 7-oxabicyclo[2.2.1]heptane derivatives?

A7: The provided research papers do not delve into specific formulation strategies for 7-oxabicyclo[2.2.1]heptane derivatives.

Q8: Does 7-oxabicyclo[2.2.1]heptane exhibit any phase transitions?

A8: Yes, 7-oxabicyclo[2.2.1]heptane undergoes multiple solid-state phase transitions, characteristic of many bicycloheptane-like molecules. These transitions, involving order-disorder phenomena, have been studied using:

- Differential Scanning Calorimetry (DSC): DSC reveals the presence of five potential phases and hysteresis in the transition temperatures. []

- Spectroscopy: Vibrational spectroscopy, alongside factor group analysis, provides insights into the crystal structure of the ordered phase, suggesting D2d symmetry. []

- X-ray Diffraction: Powder synchrotron X-ray diffraction confirms the existence of multiple solid phases (four on warming, three on cooling), identifying them as orientationally disordered face-centered cubic, primitive cubic, and two ordered monoclinic phases. [, ]

- Nuclear Magnetic Resonance (NMR): Proton spin-lattice relaxation time measurements from NMR have been used to determine activation energies associated with molecular motions in different phases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)

![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)

![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)

![1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1213136.png)

![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B1213137.png)

![5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)

![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)

![Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)](/img/structure/B1213145.png)